Chitinovorin D

CAS No.: 96684-37-6

Cat. No.: VC1650430

Molecular Formula: C37H62N14O14S

Molecular Weight: 959 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96684-37-6 |

|---|---|

| Molecular Formula | C37H62N14O14S |

| Molecular Weight | 959 g/mol |

| IUPAC Name | 7-[(5-amino-5-carboxypentanoyl)amino]-3-[[4-[2-[[4-(2-aminopropanoylamino)-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]amino]propanoylamino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| Standard InChI | InChI=1S/C37H62N14O14S/c1-17(38)29(58)48-21(7-4-10-44-35(40)41)23(53)12-26(56)47-18(2)30(59)49-22(8-5-11-45-36(42)43)24(54)13-27(57)65-14-19-15-66-34-37(46-16-52,33(64)51(34)28(19)32(62)63)50-25(55)9-3-6-20(39)31(60)61/h16-18,20-24,34,53-54H,3-15,38-39H2,1-2H3,(H,46,52)(H,47,56)(H,48,58)(H,49,59)(H,50,55)(H,60,61)(H,62,63)(H4,40,41,44)(H4,42,43,45) |

| Standard InChI Key | GCPKIYOLMMZEDT-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NC(CCCN=C(N)N)C(CC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)O)N |

| Canonical SMILES | CC(C(=O)NC(CCCN=C(N)N)C(CC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)O)N |

Introduction

Discovery and Isolation

Chitinovorin D was first isolated and reported in 1985 by Shoji et al. in their publication in the Journal of Antibiotics. The research team had previously identified chitinovorins A, B, and C from the culture broth of Flavobacterium chitinovorum sp. nov. PB-5016. After identifying seven additional chitinovorin-producing strains belonging to the genus Flavobacterium, they discovered that one of them, Flavobacterium sp. PB-5246, produced a more strongly basic antibiotic which they named chitinovorin D, alongside the previously known chitinovorins A, B, and C .

The isolation process involved cultivating the strain PB-5246 in a medium consisting of yeast extract 0.5% and glucose 1.0% at pH 6.5 through jar fermentation. The antibiotics from the culture filtrate (150 liters) were adsorbed on activated carbon at pH 7.0 and eluted with 60% acetone at pH 3.5. The active eluate was concentrated and freeze-dried to obtain a crude powder, which was then subjected to further purification through column chromatography on SP-Sephadex C-25, MCI gel CHP-20P, and preparative HPLC on a Nucleosil 10 C18 column. Through this process, 25 mg of pure Chitinovorin D hydrochloride acid salt was obtained .

Physical and Chemical Properties

Chitinovorin D has distinctive physical and chemical properties that differentiate it from other members of the chitinovorin family. These properties are summarized in Table 1.

Table 1: Basic Properties of Chitinovorin D

| Property | Description |

|---|---|

| CAS Number | 96684-37-6 |

| Molecular Formula | C37H62N14O14S |

| Molecular Weight | 959 g/mol |

| Physical State | Hygroscopic colorless powder (as hydrochloride salt) |

| Solubility | Readily soluble in water; substantially insoluble in ethanol, acetone, and ethyl acetate |

| Chemical Reactions | Shows positive reactions with ninhydrin and Sakaguchi reagents |

| Basicity | More strongly basic than chitinovorins A, B, and C |

When compared by paper electrophoresis using DFF buffer solution at pH 4.0 (10 V/cm for 2 hours), Chitinovorin D migrated 28 mm toward the cathode, whereas chitinovorins A and B migrated only 17 mm, demonstrating its stronger basic character .

Comparison by HPLC on a Nucleosil 10 C18 column with a mobile phase of methanol-20 mM phosphate buffer solution, pH 6.0 (4:96) showed the following retention volumes: CTV C (3.0 ml), CTV A (7.2 ml), CTV B (7.8 ml), and CTV D (13.2 ml) .

Table 2: Spectroscopic Data for Chitinovorin D

| Spectroscopic Method | Observation |

|---|---|

| UV Spectrum | Maximum at 262 nm (ε 6,200) |

| IR Spectrum | Absorptions at 1772 (β-lactam carbonyl), 1725 (hydrogen-bonded ester carbonyl), 1655 and 1540 cm-1 (amide I and II) |

| CD Spectrum | Two Cotton effects: positive at 258 nm and negative at 229 nm |

| Mass Spectrometry | m/z 959 (M+1) |

Structural Characteristics

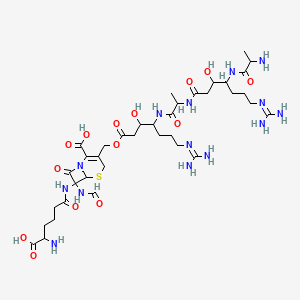

Chitinovorin D has a complex molecular structure, characteristically containing a cephem nucleus. The IUPAC name is 7-[(5-amino-5-carboxypentanoyl)amino]-3-[[4-[2-[[4-(2-aminopropanoylamino)-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]amino]propanoylamino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

Structural analysis through hydrolysis with 6N HCl at 110°C for 20 hours revealed the following components (in ratio): α-Aminoadipic acid (Aad) (1.00), Gly (0.45), Ala (1.65), and compound 5 (2.32), where compound 5 refers to (4S,3R)-7-guanidino-4-amino-3-hydroxyheptanoic acid. This indicates that the Chitinovorin D molecule contains one mol of Aad and two mol each of Ala and compound 5 residues .

Further chemical analysis through 2,4-dinitrophenylation followed by hydrolysis detected DNP-Aad and DNP-Ala in the ethyl acetate extract. Edman degradation followed by 2,4-dinitrophenylation and hydrolysis detected DNP-5, indicating that Aad and Ala-5 (7-guanidino-4-alanylamino-3-hydroxyheptanoic acid) are present at N-terminuses .

The 1H and 13C NMR data for Chitinovorin D in D2O at 24°C are presented in the following tables:

Table 3: 1H NMR Data of Chitinovorin D (D2O, ref: external TMS)

| Chemical Shift (δ) | Multiplicity, J, intensity | Assignment |

|---|---|---|

| 0.71 | d, 7.0, 3H | 3"-CH3 |

| 0.87 | d, 7.0, 3H | 3""-CH3 |

| 0.7-1.4 | m, 12H | 16-CH2, 17-CH2, 5'-CH2, 6'-CH2, 5"'-CH2, 6"'-CH2 |

| 1.78 | t-like, 2H | 15-CH2, 2'-CH2 |

| ~1.8 | -, 1H | 2"'-CH2 |

| 2.01 | dd, 15.5, 3, 1H | 7'-CH2 |

| 1.6-1.9 | -, 2H | 7"'-CH2 |

| 2.51 | t-like, 2H | 2-CH2 |

| 2.53 | t-like, 2H | - |

| 2.64 | d, 17.7, 1H | 18-CH |

| 2.98 | d, 17.7, 1H | 4'-CH |

| 3.07-3.10 | t-like, 1H | 4"'-CH |

| 3.19 | m, 1H | 3'-CH, 3"'-CH |

| ~3.3 | m, 1H | 2""-CH |

| 3.44 | m, 2H | 2"-CH |

| 3.56 | q, 7.0, 1H | 10-CH2 |

| 4.04 | q, 7.0, 1H | - |

| 4.22 | d, 12.8, 1H | 6-CH |

| 4.66 | d, 12.8, 1H | 12-CH |

| 7.48 | s, 1H | - |

Table 4: 13C NMR Data of Chitinovorin D (D2O, ref: internal acetonitrile δ=1.7)

| Chemical Shift (δ) (multiplicity) | Assignment | Chemical Shift (δ) (multiplicity) | Assignment |

|---|---|---|---|

| 17.5 (q) | 3" | 63.9 (d) | 6 |

| 17.6 (q) | 3"" | 65.0 (t) | 10 |

| 21.4 (t) | 16 | 70.8 (d) | 3' |

| 25.2 (t) | 6"'a | 71.3 (d) | 3"' |

| 25.4 (t) | 6'a | 77.5 (s) | 7 |

| 26.4 (t) | 2 | 115.5 (s) | 3 |

| 27.0 (t) | 5"'b | 132.8 (s) | 4 |

| 27.4 (t) | 5'b | 157.5 (s) | 9' |

| 30.6 (t) | 17 | 157.5 (s) | 9"' |

| 35.2 (t) | 15 | 160.0 (s) | 8 |

| 39.4 (t) | 2' | 164.2 (d) | 12 |

| 40.0 (t) | 2"' | 168.7 (s) | 9 |

| 41.5 (t) | 7' | 171.6 (s) | 1"' |

| 41.5 (t) | 7"' | 174.2 (s) | 1' |

| 49.9 (d) | 2"" | 174.3 (s) | 1"d |

| 51.3 (d) | 2" | 175.1 (s) | 19 |

| 53.8 (d) | 4'c | 176.2 (s) | 11"d |

| 54.5 (d) | 4"'c | 177.6 (s) | 14 |

| 55.2 (d) | 18 |

NMR analysis confirmed that Chitinovorin D is a 7α-formylaminocephem having the same 7β-side chain as that of Chitinovorin A .

Biological Activity

The antimicrobial activity of Chitinovorin D is about half of the activity of Chitinovorin A, as measured by pulp disk agar diffusion method using several strains of Escherichia coli . Like other members of the chitinovorin family, it belongs to the class of β-lactam antibiotics, which are known for their antibacterial properties.

Flavobacterium species have been reported to secrete various antibiotic constituents, including chitinovorins. These compounds have potential applications in various fields such as agriculture (as biopesticides for the control of plant fungal infections), medicine, and waste management . Studies on chitinase-producing bacteria highlight the potential utility of these organisms and their metabolites for biocontrol of harmful insects and pathogenic fungi, as well as applications in biochemical, pharmaceutical, and medical sectors .

Comparison with Other Chitinovorins

Chitinovorin D is part of a family of compounds that includes chitinovorins A, B, and C. The key differences between these compounds are summarized in Table 5.

Table 5: Comparison of Chitinovorins

| Property | Chitinovorin A | Chitinovorin B | Chitinovorin C | Chitinovorin D |

|---|---|---|---|---|

| Isolation | Flavobacterium chitinovorum sp. nov. PB-5016 | Flavobacterium chitinovorum sp. nov. PB-5016 | Flavobacterium chitinovorum sp. nov. PB-5016 | Flavobacterium sp. PB-5246 |

| Molecular Weight | 687.70 g/mol | Similar to A | Lower than A | 959 g/mol |

| Basicity | Less basic | Less basic | Less basic | More strongly basic |

| Electrophoretic Mobility | 17 mm to cathode | 17 mm to cathode | Less than A and B | 28 mm to cathode |

| HPLC Retention Volume | 7.2 ml | 7.8 ml | 3.0 ml | 13.2 ml |

| Antimicrobial Activity | Higher | Similar to A | Lower than A | About half of A |

Chitinovorin A has been characterized with a molecular formula of C26H41N9O11S and a molecular weight of 687.70 g/mol . Its IUPAC name is (6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(3R,4S)-4-[[(2S)-2-aminopropanoyl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .

The structural difference between Chitinovorin D and Chitinovorin A lies in the addition of an Ala-5 moiety linked to the amino group of the Ala residue of the Chitinovorin A moiety by an amide linkage .

Analytical Methods for Chitinovorin Studies

Various analytical methods have been employed in the study of chitinovorins and related compounds. These include:

-

Chromatographic techniques:

-

High-Performance Liquid Chromatography (HPLC)

-

Ultra-Performance Liquid Chromatography (UPLC)

-

Column chromatography (SP-Sephadex C-25, MCI gel CHP-20P)

-

-

Spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Ultraviolet-Visible (UV-Vis) spectroscopy

-

Infrared (IR) spectroscopy

-

Circular Dichroism (CD) spectroscopy

-

Mass Spectrometry (MS)

-

-

Chemical analysis techniques:

-

Acid hydrolysis

-

Edman degradation

-

2,4-dinitrophenylation

-

Paper electrophoresis

-

These methods have been crucial in elucidating the structure, properties, and biological activities of Chitinovorin D and related compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume